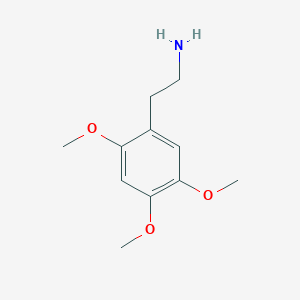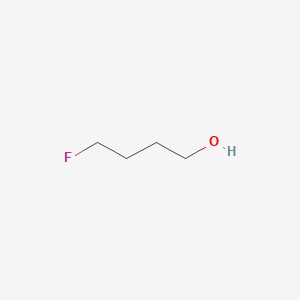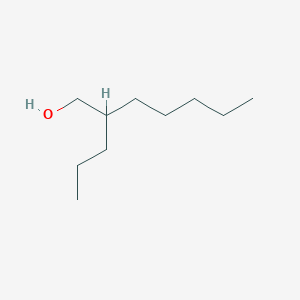
2-Propyl-1-heptanol
Overview
Description
2-Propyl-1-heptanol (2-PH) is a branched C10 fatty alcohol . It is a colorless, waxy solid . It is mainly used as a plasticizer alcohol (phthalic anhydride, trimellitic anhydride, and adipic acid), and as a raw material for making surfactants used in detergents or in industrial cleaning agents for hard surface cleaning .
Synthesis Analysis
2-Propyl-1-heptanol is an oxo alcohol, meaning that it is produced from the hydroformylation (“oxo synthesis”) of C4 alkenes followed by hydrogenation of the resulting aldehyde . It can also be prepared by a production route that is similar to that for 2-ethylhexanol .
Molecular Structure Analysis
The molecular formula of 2-Propyl-1-heptanol is C10H22O . The IUPAC name is 2-propylheptan-1-ol . The InChI is InChI=1S/C10H22O/c1-3-5-6-8-10(9-11)7-4-2/h10-11H,3-9H2,1-2H3 . The InChIKey is YLQLIQIAXYRMDL-UHFFFAOYSA-N . The Canonical SMILES is CCCCCC(CCC)CO .
Chemical Reactions Analysis
2-Propyl-1-heptanol is the precursor to Di-propylheptyl-phthalate (DPHP), a similar component to Di-ethylhexyl-phthalate (DEHP) and Di-octyl-phtalate (DOP) which is made from 2-Ethyl Hexanol (2-EH) .
Physical And Chemical Properties Analysis
The molecular weight of 2-Propyl-1-heptanol is 158.28 g/mol . It has a XLogP3-AA of 3.8 . It has one hydrogen bond donor count and one hydrogen bond acceptor count . It has seven rotatable bond counts . The exact mass is 158.167065321 g/mol .
Scientific Research Applications
Raw Material for Plasticizers
- Application : 2-Propyl-1-heptanol is used as a raw material for the production of plasticizers .
- Results : The outcome is the production of plasticizers which are used to increase the flexibility, workability, and durability of plastics .
Production of Resins
- Application : It is used in the production of certain types of resins .
- Results : The outcome is the production of resins which have various applications in industries like paints, adhesives, and coatings .
Processing Solvents
- Application : Due to its limited miscibility with water, 2-Propyl-1-heptanol can be used as a special solvent .
- Results : It helps in the dissolution, suspension or alteration of other substances during the manufacturing process .
Precursor to Detergents
- Application : It is used as a precursor in the production of detergents .
- Results : The outcome is the production of detergents used for cleaning purposes .
Heat Stabilizers for PVC
- Application : It is used in the manufacture of heat stabilizers for PVC compounds .
- Results : The heat stabilizers enhance the thermal stability of PVC, improving its performance .
Cosmetics Industry
- Application : It is used for the manufacture of oleate- and palmitate-based materials used by the cosmetics industry .
- Results : These ingredients are used in various cosmetic products for their emollient and skin conditioning properties .
Precursor to Acrylate Monomers
- Application : 2-Propyl-1-heptanol can be used as a precursor to acrylate monomers .
- Results : The outcome is the production of acrylate monomers which can be polymerized to produce flexible materials .
Lubricants
- Application : It is used as a raw material for lubricants .
- Results : The lubricants enhance the performance of machinery by reducing friction and wear .
Coatings and Paints
- Application : 2-Propyl-1-heptanol is used as a precursor for coatings and paints .
- Results : The coatings and paints enhance the appearance and durability of surfaces .
Agrochemicals
- Application : It is used in the manufacturing processes for agrochemicals .
- Results : The outcome is the production of agrochemicals which are used to enhance agricultural productivity .
Adhesives
- Application : It is used as a raw material for acrylates in adhesives applications .
- Results : The outcome is the production of adhesives used for bonding materials together .
Surfactants
- Application : It is used as a raw material for making surfactants used in detergents or in industrial cleaning agents for hard surface cleaning .
- Results : The outcome is the production of surfactants which have various applications in industries like detergents and cleaning agents .
Precursor for Coatings and Paints
- Application : 2-Propyl-1-heptanol can be used as a precursor for coatings and paints .
- Results : The outcome is the production of coatings and paints which enhance the appearance and durability of surfaces .
Manufacturing Processes for Detergents
- Application : It is used in the manufacturing processes for detergents .
- Results : The outcome is the production of detergents used for cleaning purposes .
Pharmaceuticals
- Application : It is used in the production of pharmaceuticals .
- Results : The outcome is the production of pharmaceuticals which are used to enhance health .
Agrochemicals
- Application : It is used in the manufacturing processes for agrochemicals .
- Results : The outcome is the production of agrochemicals which are used to enhance agricultural productivity .
Lubricants
- Application : It is used as a raw material for lubricants .
- Results : The lubricants enhance the performance of machinery by reducing friction and wear .
Adhesives
Safety And Hazards
When handling 2-Propyl-1-heptanol, personal protective equipment/face protection should be worn . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Adequate ventilation should be ensured . It should be kept away from open flames, hot surfaces, and sources of ignition . Only non-sparking tools should be used . Precautionary measures against static discharges should be taken .
properties
IUPAC Name |
2-propylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-5-6-8-10(9-11)7-4-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQLIQIAXYRMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9029302 | |
| Record name | 2-Propyl-1-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Heptanol, 2-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Propyl-1-heptanol | |
CAS RN |
10042-59-8 | |
| Record name | 2-Propylheptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10042-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyl-1-heptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptanol, 2-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propyl-1-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propylheptan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPYL-1-HEPTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROZ1V94YZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


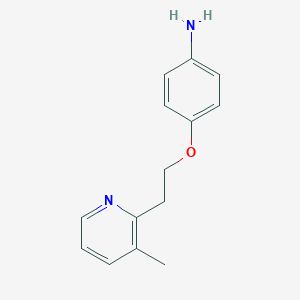
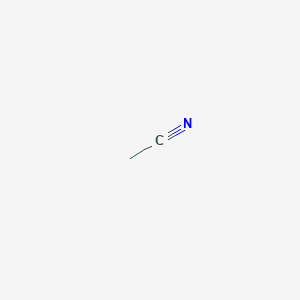
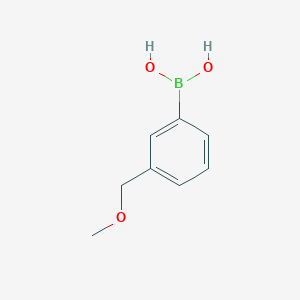
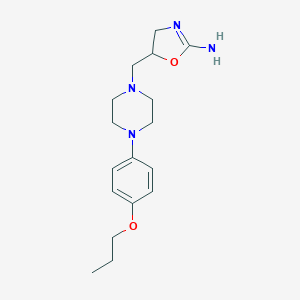
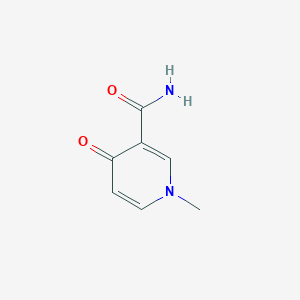
![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)
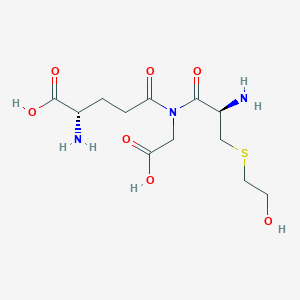
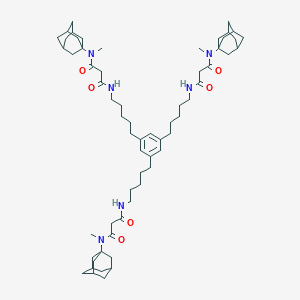
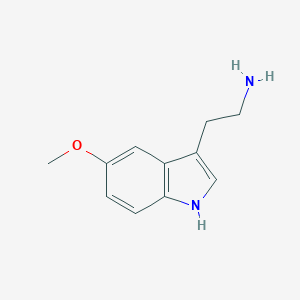
![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)
